molecular formula C14H13N3O3 B3001427 2-(8-Oxo-1-phenyl-5,6-dihydroimidazo[1,5-a]pyrazin-7(8H)-yl)acetic acid CAS No. 1623079-16-2

2-(8-Oxo-1-phenyl-5,6-dihydroimidazo[1,5-a]pyrazin-7(8H)-yl)acetic acid

Cat. No.: B3001427
CAS No.: 1623079-16-2
M. Wt: 271.276
InChI Key: FRZIBXXGSCPGAC-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

2-(8-Oxo-1-phenyl-5,6-dihydroimidazo[1,5-a]pyrazin-7(8H)-yl)acetic acid is a bicyclic heterocyclic compound featuring an imidazo[1,5-a]pyrazinone core substituted with a phenyl group at position 1 and an acetic acid moiety at position 2. It has been investigated in medicinal chemistry for its role as a pharmacophore in enzyme inhibition, particularly targeting dipeptidyl peptidase IV (DPP-IV), a key enzyme in glucose metabolism regulation .

Properties

IUPAC Name

2-(8-oxo-1-phenyl-5,6-dihydroimidazo[1,5-a]pyrazin-7-yl)acetic acid
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3O3/c18-11(19)8-16-6-7-17-9-15-12(13(17)14(16)20)10-4-2-1-3-5-10/h1-5,9H,6-8H2,(H,18,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRZIBXXGSCPGAC-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(C(=O)C2=C(N=CN21)C3=CC=CC=C3)CC(=O)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

271.27 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1623079-16-2
Record name 2-(8-oxo-1-phenyl-5,6-dihydroimidazo[1,5-a]pyrazin-7(8H)-yl)acetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Biological Activity

The compound 2-(8-Oxo-1-phenyl-5,6-dihydroimidazo[1,5-a]pyrazin-7(8H)-yl)acetic acid is a heterocyclic compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article explores its synthesis, biological evaluation, mechanisms of action, and therapeutic implications based on recent research findings.

Synthesis of the Compound

The synthesis of 2-(8-Oxo-1-phenyl-5,6-dihydroimidazo[1,5-a]pyrazin-7(8H)-yl)acetic acid typically involves multi-step organic reactions that incorporate various reagents and conditions to achieve the desired heterocyclic structure. The specific synthetic pathways may vary; however, the use of imidazole derivatives and acetic acid as a precursor is common.

Anticancer Properties

Recent studies have highlighted the anticancer potential of this compound. Research indicates that it exhibits significant cytotoxicity against various cancer cell lines. For instance, in a study assessing the compound's effects on HeLa (cervical cancer) and CEM (T-cell leukemia) cells, it demonstrated an IC50 value below 10 µM, indicating potent antiproliferative activity. The most notable analogs showed IC50 values as low as 0.59μM0.59\,\mu M against human dermal microvascular endothelial cells (HMEC-1), suggesting a strong inhibitory effect on endothelial cell proliferation .

The mechanism through which 2-(8-Oxo-1-phenyl-5,6-dihydroimidazo[1,5-a]pyrazin-7(8H)-yl)acetic acid exerts its biological effects appears to involve inhibition of cyclin-dependent kinases (CDKs) . Specifically, compounds related to this structure have been shown to reduce CDK8 activity significantly. In vitro assays demonstrated that at a concentration of 50nM50\,nM, certain analogs reduced CDK8 activity to 35%35\% of control levels .

Study 1: Cytotoxicity Assessment

In a comprehensive study involving multiple analogs of the compound, researchers evaluated their cytotoxic effects on various cancer cell lines. The results are summarized in Table 1 below:

CompoundHeLa IC50 (µM)CEM IC50 (µM)HMEC-1 IC50 (µM)
10a16 ± 224 ± 813 ± 0
10l1.5 ± 0.22.9 ± 1.00.59 ± 0.07
Reference1.6 ± 0.90.41 ± 0.061.3 ± 0.5

This table illustrates that compound 10l exhibited superior cytotoxicity compared to the reference compound (2-methoxyestradiol), particularly towards endothelial cells .

Study 2: Inhibition of CDK Activity

Another significant study focused on the inhibition of CDK activity by this compound and its analogs. The ability to inhibit probe binding to CDK8 was quantitatively measured, revealing that some derivatives displayed promising binding affinities that correlated with their cytotoxic profiles .

Comparison with Similar Compounds

Comparison with Similar Compounds

The imidazo[1,5-a]pyrazinone scaffold is structurally versatile, with modifications at positions 1, 2, and 8 significantly altering biological activity and physicochemical properties. Below is a comparative analysis of key analogs:

Table 1: Structural and Functional Comparison of Imidazo[1,5-a]pyrazinone Derivatives

Compound Name Substituents Key Modifications Biological Activity References
2-(8-Oxo-1-phenyl-5,6-dihydroimidazo[1,5-a]pyrazin-7(8H)-yl)acetic acid Phenyl (C1), acetic acid (C2) Carboxylic acid group for solubility and enzyme interaction Potential DPP-IV inhibition (inferred from analogs)
2-(3-Chloro-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl)acetic acid Chlorine (C3), acetic acid (C2) Imidazo[1,2-a]pyrazinone core; chlorine enhances electrophilicity Not explicitly reported; likely impacts binding affinity
2-(2-Nitro-8-oxoimidazo[1,2-a]pyrazin-7(8H)-yl)acetamide Nitro (C2), acetamide (C7) Nitro group for redox activity; acetamide improves membrane permeability Antimalarial (inferred from related nitroimidazoles)
Ganaplacide (2-amino-1-[3-(4-fluoroanilino)-2-(4-fluorophenyl)-8,8-dimethyl-5,6-dihydroimidazo[1,2-a]pyrazin-7(8H)-yl]ethan-1-one) Fluoroaryl groups, aminoethanone Fluorine atoms enhance metabolic stability; dimethyl groups at C8 improve lipophilicity Antimalarial (IC₅₀ < 100 nM)
(2R)-4-oxo-4-[2-(3-carbamoylbenzyl)-hexahydro-3-oxoimidazo[1,5-a]pyrazin-7(8H)-yl]-1-(2,4,5-trifluorophenyl)butan-2-amine fumaric acid Carbamoylbenzyl (C2), trifluorophenyl Hexahydro ring increases conformational flexibility; carbamoyl group for H-bonding DPP-IV inhibition (IC₅₀ = 78 nM)

Key Findings:

Ring System Variations: The imidazo[1,5-a]pyrazinone core (as in the target compound) is less saturated than imidazo[1,2-a]pyrazinone derivatives (e.g., ganaplacide), which impacts rigidity and binding to flat enzymatic pockets . Saturation at positions 5,6 (dihydro vs. tetrahydro) influences solubility and bioavailability .

Substituent Effects :

  • Phenyl vs. Fluoroaryl : Fluorine substitution (e.g., in ganaplacide) enhances metabolic stability and enzyme affinity via hydrophobic and electrostatic interactions .
  • Acetic Acid vs. Acetamide : The carboxylic acid group in the target compound may improve solubility but reduce cell permeability compared to acetamide derivatives .

Pharmacological Profiles :

  • DPP-IV inhibitors (e.g., compound 17h) require a balance between polar (carboxylic acid) and lipophilic (aryl) groups for optimal enzyme interaction .
  • Antimalarial activity (e.g., ganaplacide) correlates with electron-withdrawing groups (nitro, fluorine) that disrupt parasitic redox systems .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.